molecular formula C14H9BrN6O B1680820 SB-265610 CAS No. 211096-49-0

SB-265610

Número de catálogo: B1680820
Número CAS: 211096-49-0
Peso molecular: 357.16 g/mol
Clave InChI: SEDUMQWZEOMXSO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

SB 265610: es un antagonista alostérico, no peptídico, selectivo y competitivo del receptor de quimiocinas tipo 2 (CXCR2). Este compuesto es conocido por su capacidad de bloquear la movilización de calcio inducida por el quimioatrayente de neutrófilos inducido por citocinas-1 (CINC-1) y la quimiotaxis de neutrófilos . Ha sido ampliamente utilizado en investigación científica para estudiar las respuestas inflamatorias y las vías relacionadas.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: SB 265610 se puede sintetizar a través de un proceso de varios pasos que involucra la reacción de isocianato de 2-bromofenilo con 7-ciano-1H-benzo[d][1,2,3]triazol-4-amina. La reacción generalmente ocurre en un solvente orgánico como el dimetilsulfóxido (DMSO) bajo condiciones controladas de temperatura y presión .

Métodos de producción industrial: Si bien los métodos específicos de producción industrial para SB 265610 no están ampliamente documentados, la síntesis generalmente sigue principios similares de química orgánica utilizados en entornos de laboratorio. El proceso involucra el control cuidadoso de las condiciones de reacción para asegurar una alta pureza y rendimiento del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones: SB 265610 principalmente sufre reacciones de sustitución debido a la presencia de grupos funcionales reactivos como el átomo de bromo y el grupo ciano. Estas reacciones pueden ser facilitadas por varios reactivos y catalizadores bajo condiciones específicas .

Reactivos y condiciones comunes:

Productos principales: Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la sustitución del átomo de bromo con un nucleófilo puede producir varios derivados sustituidos de SB 265610 .

Aplicaciones Científicas De Investigación

Química: SB 265610 se utiliza como un compuesto de herramienta para estudiar la unión e inhibición de los receptores CXCR2. Ayuda a comprender las relaciones estructura-actividad de los antagonistas de los receptores de quimiocinas .

Biología: En la investigación biológica, SB 265610 se utiliza para investigar el papel de CXCR2 en la quimiotaxis de neutrófilos y las respuestas inflamatorias. Se ha demostrado que inhibe la acumulación de neutrófilos en modelos de lesión pulmonar y otras afecciones inflamatorias .

Medicina: SB 265610 tiene posibles aplicaciones terapéuticas en el tratamiento de enfermedades caracterizadas por una infiltración excesiva de neutrófilos, como la enfermedad pulmonar obstructiva crónica (EPOC) y la fibrosis quística. También se está explorando por sus propiedades anticancerígenas debido a su capacidad para modular el microambiente tumoral .

Industria: Si bien su uso principal es en investigación, el papel de SB 265610 en la modulación de las vías inflamatorias lo convierte en un candidato para el desarrollo de fármacos y aplicaciones farmacéuticas .

Mecanismo De Acción

Actividad Biológica

SB-265610 is a potent antagonist of the C-X-C chemokine receptor type 2 (CXCR2), which plays a crucial role in mediating inflammatory responses, particularly in the recruitment of neutrophils to sites of inflammation. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy in various studies, and implications for therapeutic applications.

  • Chemical Name : N-(2-Bromophenyl)-N'-(7-cyano-1H-benzotriazol-4-yl)urea
  • Molecular Formula : C14H9BrN6O
  • Purity : ≥98%

This compound acts as an allosteric inverse agonist at the CXCR2 receptor. It binds to a site distinct from the agonist binding site, effectively preventing receptor activation by interfering with G protein coupling. This mechanism has been demonstrated through various binding studies, which show that this compound can shift concentration-response curves for CXCR2 agonists like IL-8 and GROα, indicating its inhibitory effects on receptor signaling pathways .

In Vitro Activity

  • Calcium Mobilization Assays :
    • This compound inhibits CINC-1-mediated calcium mobilization with an IC50 value of 3.4 nM, while it does not affect C5a-mediated mobilization (IC50 = 6800 nM) .
  • Chemotaxis Inhibition :
    • The compound significantly inhibits chemotaxis induced by CINC in neutrophils, demonstrating its potential to modulate immune cell migration .

In Vivo Efficacy

  • Inflammatory Lung Injury :
    • In animal models, this compound has been shown to attenuate neutrophil accumulation in inflammatory lung injury scenarios, suggesting its utility in treating conditions like acute respiratory distress syndrome (ARDS) .
  • Bronchopulmonary Dysplasia (BPD) :
    • A study involving premature sheep indicated that treatment with this compound reduced leukocyte influx and improved survival rates in models of BPD . The results highlighted that CXCR2 antagonism could mitigate inflammatory responses critical to the development of this condition.
  • Chronic Neutropenia Models :
    • Research on patients with chronic neutropenia demonstrated that blockade of CXCR2 using this compound can influence neutrophil migration dynamics, confirming its role in modulating immune responses under pathological conditions .

Data Summary

The following table summarizes key findings from various studies on this compound:

Study FocusModel TypeKey Findings
Calcium MobilizationIn VitroIC50 for CINC-1: 3.4 nM; no effect on C5a
ChemotaxisNeutrophilsSignificant inhibition of CINC-induced chemotaxis
Lung InjuryAnimal ModelReduced neutrophil accumulation in ARDS models
Bronchopulmonary DysplasiaPremature SheepImproved survival rates; reduced leukocyte influx
Chronic NeutropeniaHuman Patient SamplesAltered neutrophil migration dynamics

Case Study 1: Efficacy in Lung Injury

In a controlled experiment involving Sprague-Dawley rats, this compound was administered alongside LPS to assess its protective effects against inflammatory lung injury. The results showed a marked reduction in total white blood cell (WBC) and neutrophil counts in bronchoalveolar lavage fluid (BALF), indicating effective modulation of the inflammatory response .

Case Study 2: Chronic Neutropenia

A cohort study examined patients with biallelic CXCR2 mutations. The administration of this compound confirmed its role in restoring chemotactic responses in neutrophils, highlighting its potential therapeutic applications for conditions characterized by impaired neutrophil function .

Propiedades

IUPAC Name

1-(2-bromophenyl)-3-(7-cyano-2H-benzotriazol-4-yl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrN6O/c15-9-3-1-2-4-10(9)17-14(22)18-11-6-5-8(7-16)12-13(11)20-21-19-12/h1-6H,(H2,17,18,22)(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEDUMQWZEOMXSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)NC2=CC=C(C3=NNN=C23)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrN6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10175339
Record name SB-265610
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10175339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

211096-49-0
Record name SB-265610
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0211096490
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SB-265610
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10175339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 211096-49-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SB-265610
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9P785F0579
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
SB-265610
Reactant of Route 2
Reactant of Route 2
SB-265610
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
SB-265610
Reactant of Route 4
Reactant of Route 4
SB-265610
Reactant of Route 5
Reactant of Route 5
SB-265610
Reactant of Route 6
Reactant of Route 6
SB-265610

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.